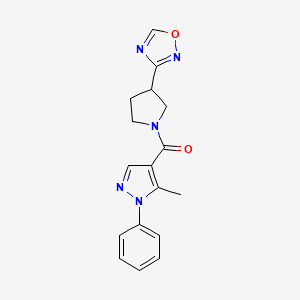

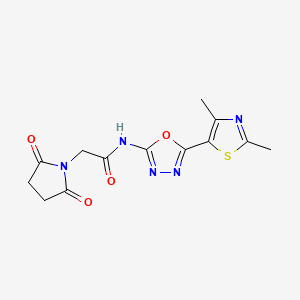

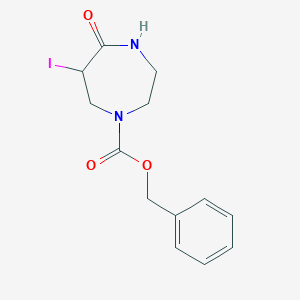

N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related tetrahydroquinazoline derivatives involves multi-step reaction sequences, starting from basic building blocks such as ethyl acetoacetate, araldeliydes, and ammonia, leading to complex structures through esterification, amidation, and cyclization processes. A practical example includes the synthesis of orally active CCR5 antagonists, where a new, inexpensive method without chromatographic purification was established, highlighting the efficiency and practicality of synthesizing complex molecules (Ikemoto et al., 2005).

Molecular Structure Analysis

The structural analysis of similar compounds involves detailed investigations using elemental analysis, IR, 1H NMR, and mass spectral data. These techniques provide insights into the molecular configuration, functional groups, and overall molecular architecture, facilitating the understanding of the compound's chemical behavior and interaction potential (Dangi et al., 2010).

Chemical Reactions and Properties

Compounds within this chemical class undergo a variety of chemical reactions, including Pummerer-type cyclization, which showcases the versatility and reactivity of these molecules. The cyclization reactions, often enhanced by catalysts like boron trifluoride diethyl etherate, demonstrate the compounds' potential for structural modifications and the creation of novel derivatives with potentially unique properties (Saitoh et al., 2001).

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 2-phenethyl-3,4-dihydro-2H-quinazolin-4-one with N-(2-bromoethyl)-N-butylmethylamine followed by the reaction with ethyl chloroformate and then with 2-aminoacetic acid.", "Starting Materials": [ "2-phenethyl-3,4-dihydro-2H-quinazolin-4-one", "N-(2-bromoethyl)-N-butylmethylamine", "ethyl chloroformate", "2-aminoacetic acid" ], "Reaction": [ "Step 1: Condensation of 2-phenethyl-3,4-dihydro-2H-quinazolin-4-one with N-(2-bromoethyl)-N-butylmethylamine in the presence of a base such as potassium carbonate in DMF to form N-(2-(butyl(methyl)amino)ethyl)-2-phenethyl-3,4-dihydro-2H-quinazolin-4-one.", "Step 2: Reaction of N-(2-(butyl(methyl)amino)ethyl)-2-phenethyl-3,4-dihydro-2H-quinazolin-4-one with ethyl chloroformate in the presence of a base such as triethylamine in dichloromethane to form N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester.", "Step 3: Hydrolysis of N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester with sodium hydroxide in water to form N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |

CAS 编号 |

892284-17-2 |

产品名称 |

N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

分子式 |

C24H30N4O3 |

分子量 |

422.529 |

IUPAC 名称 |

N-[2-[butyl(methyl)amino]ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C24H30N4O3/c1-3-4-14-27(2)16-13-25-22(29)19-10-11-20-21(17-19)26-24(31)28(23(20)30)15-12-18-8-6-5-7-9-18/h5-11,17H,3-4,12-16H2,1-2H3,(H,25,29)(H,26,31) |

InChI 键 |

CDEBSBVTOPQQDC-UHFFFAOYSA-N |

SMILES |

CCCCN(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

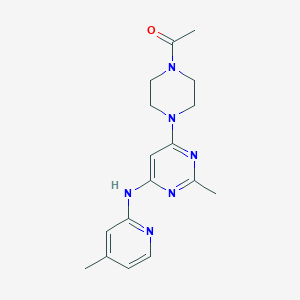

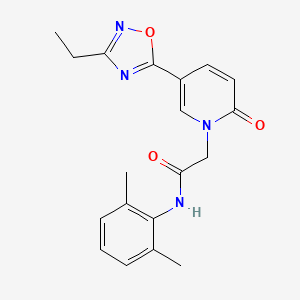

![2-Cyclopropyl-4-methyl-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2494125.png)

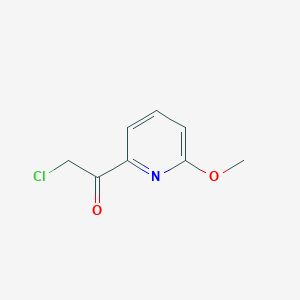

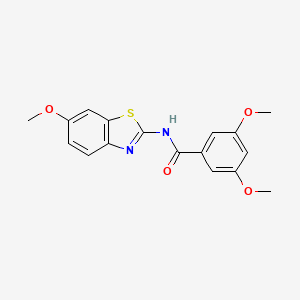

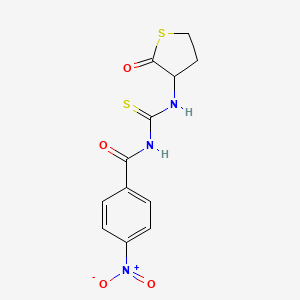

![4-(2-Chloropyridine-4-carbonyl)-4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene](/img/structure/B2494136.png)